
9-Methyl-9H-carbazol-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9H-carbazol-3-yl thiocyanate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . The compound’s structure consists of a carbazole moiety substituted with a methyl group at the 9th position and a thiocyanate group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazol-3-yl thiocyanate typically involves the reaction of 9-methyl-9H-carbazole with thiocyanate reagents. One common method is the reaction of 9-methyl-9H-carbazole with potassium thiocyanate in the presence of a suitable oxidizing agent, such as manganese dioxide, under mild conditions . The reaction is usually carried out in an organic solvent like acetone at room temperature, resulting in the formation of this compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-9H-carbazol-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-9H-carbazol-3-yl thiocyanate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-Methyl-9H-carbazol-3-yl thiocyanate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress, inhibit specific enzymes, and interact with cellular receptors . For example, it may inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism, thereby exerting antihyperglycemic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound of 9-Methyl-9H-carbazol-3-yl thiocyanate, known for its wide range of biological activities.
9-Ethyl-9H-carbazol-3-yl thiocyanate: A similar compound with an ethyl group instead of a methyl group at the 9th position.
9-Methyl-9H-carbazol-3-yl methanone: Another derivative with a methanone group at the 3rd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiocyanate group at the 3rd position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
34058-69-0 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
(9-methylcarbazol-3-yl) thiocyanate |
InChI |
InChI=1S/C14H10N2S/c1-16-13-5-3-2-4-11(13)12-8-10(17-9-15)6-7-14(12)16/h2-8H,1H3 |
Clé InChI |
AOJOUHNVIKTEBG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)SC#N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




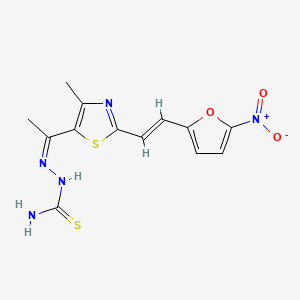
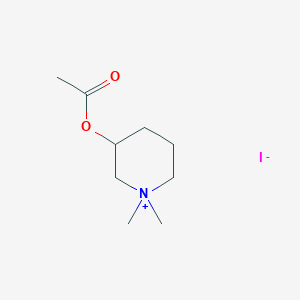
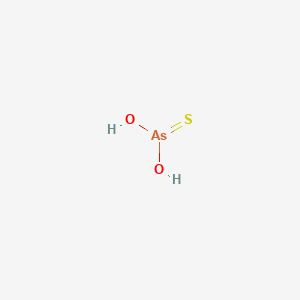
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
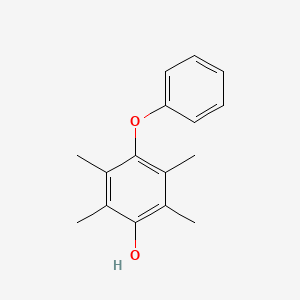
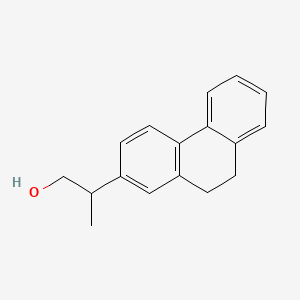
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
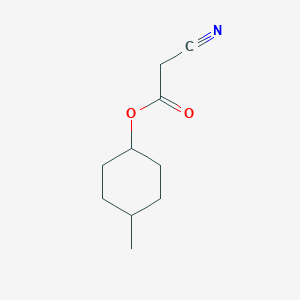

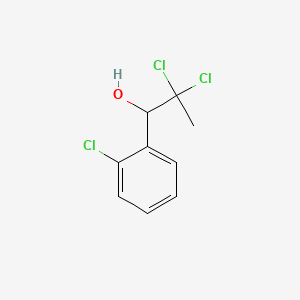
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
